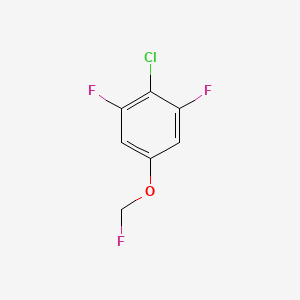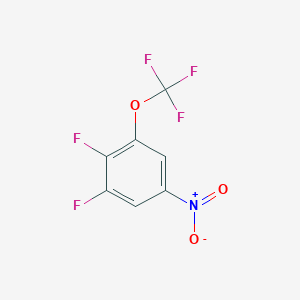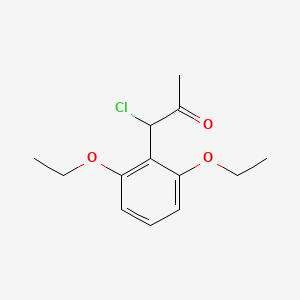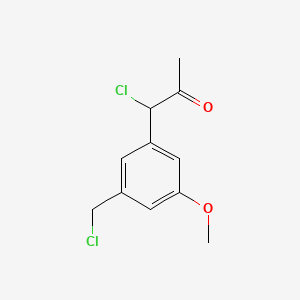
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a ketone group
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a methoxy-substituted phenylpropane derivative, followed by the introduction of a ketone group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one: This compound has a nitro group instead of a methoxy group, which significantly alters its reactivity and applications.
Phenylacetone: Although structurally simpler, phenylacetone shares the ketone functional group and can undergo similar types of reactions
Propriétés
Formule moléculaire |
C11H12Cl2O2 |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
1-chloro-1-[3-(chloromethyl)-5-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
HPODIQKGVRILGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)CCl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
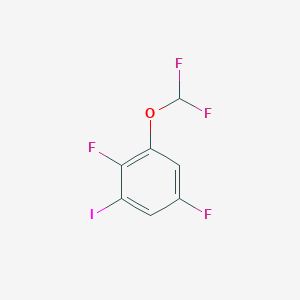

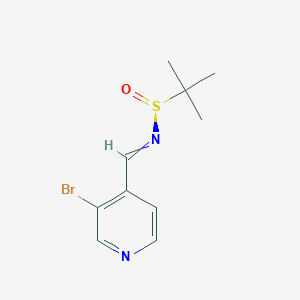
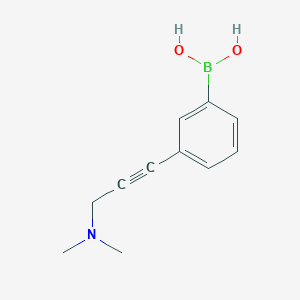
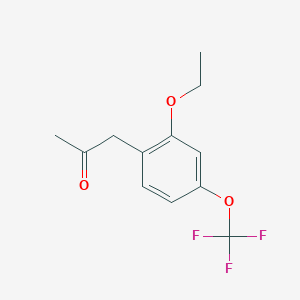
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
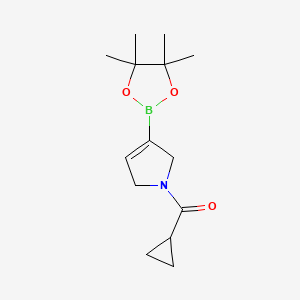
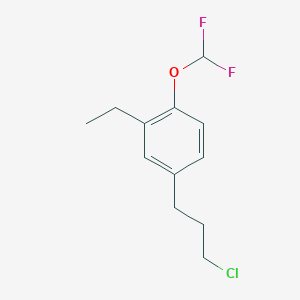
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
